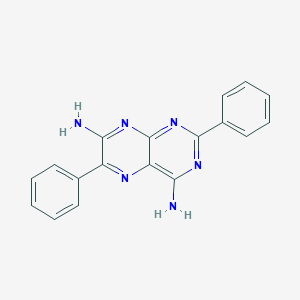
2,6-Diphenylpteridine-4,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenylpteridine-4,7-diamine is a useful research compound. Its molecular formula is C18H14N6 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pteridine derivatives, including 2,6-diphenylpteridine-4,7-diamine, exhibit significant anticancer properties. For instance, studies have shown that certain substituted pteridines can inhibit key pathways involved in cancer cell proliferation. In a xenograft mouse model of glioma, compounds similar to 2,6-diphenylpteridine demonstrated reduced tumor volumes when administered orally .
Mechanism of Action
The anticancer activity is often attributed to the inhibition of PI3K and mTOR pathways, which are crucial for cell growth and survival. In a study, derivatives with specific substitutions at the C4 position were found to have enhanced binding affinity to these targets, resulting in lower IC50 values (e.g., as low as 2.8 nM for PI3K) and significant efficacy against various cancer cell lines .
Antioxidant Properties
Radical Scavenging Activity
Another notable application of this compound is its role as a radical scavenger. Research has indicated that derivatives of this compound can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases such as cancer and autoimmune disorders. In vitro assays have shown that certain pteridine derivatives exhibit potent antioxidant properties with IC50 values as low as 100 nM against lipid peroxidation .
Anti-inflammatory Effects
Therapeutic Potential
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that specific pteridine derivatives can significantly reduce inflammation markers in animal models of colitis. For example, one derivative was shown to reduce inflammation by 41% at a dosage of 0.01 mmol/kg . This suggests potential applications in treating inflammatory diseases.
Synthesis and Industrial Applications
Chemical Synthesis
The synthesis of this compound involves complex chemical reactions that can be optimized for industrial applications. The compound serves as a precursor for various pharmaceuticals and polymeric materials due to its unique structural properties .
| Application Area | Details |
|---|---|
| Anticancer Activity | Inhibits PI3K/mTOR pathways; effective in tumor reduction models |
| Antioxidant Properties | Potent radical scavenger with low IC50 values |
| Anti-inflammatory Effects | Significant reduction in inflammation markers |
| Chemical Synthesis | Used as a precursor for pharmaceuticals and polymers |
Case Study 1: Anticancer Efficacy
A study on the efficacy of pteridine derivatives demonstrated that compounds similar to 2,6-diphenylpteridine significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 4.5 nM. This highlights the compound's potential as a lead structure for developing new anticancer agents .
Case Study 2: Antioxidant Activity
In another investigation focusing on antioxidant properties, researchers synthesized several pteridine derivatives and tested them against oxidative stress-induced damage in cellular models. The most effective derivative showed a remarkable ability to reduce lipid peroxidation levels by over 50%, showcasing its therapeutic potential in oxidative stress-related conditions .
特性
CAS番号 |
2883-67-2 |
|---|---|
分子式 |
C18H14N6 |
分子量 |
314.3 g/mol |
IUPAC名 |
2,6-diphenylpteridine-4,7-diamine |
InChI |
InChI=1S/C18H14N6/c19-15-13(11-7-3-1-4-8-11)21-14-16(20)22-17(24-18(14)23-15)12-9-5-2-6-10-12/h1-10H,(H4,19,20,22,23,24) |
InChIキー |
HKWVVUASDSJLET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
Key on ui other cas no. |
2883-67-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















